4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and an oxadiazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with Thiophene: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further functionalized through coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic or heteroaromatic groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex polyaromatic compounds.
Scientific Research Applications
4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of organic semiconductors or other advanced materials with specific electronic properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Research: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or altering its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide: Similar structure with a thiazole ring instead of an oxadiazole ring.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure with a pyridine ring instead of a thiophene ring.
4-bromo-thiophen-2-yl-acetonitrile: Contains a thiophene ring and a bromine atom but lacks the benzamide and oxadiazole components.
Uniqueness
4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the combination of its bromine, thiophene, and oxadiazole moieties, which confer specific electronic and steric properties
Properties
Molecular Formula |
C13H8BrN3O2S |
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Molecular Weight |
350.19 g/mol |
IUPAC Name |
4-bromo-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)13(18)15-12-11(16-19-17-12)10-2-1-7-20-10/h1-7H,(H,15,17,18) |
InChI Key |
VORURADCPDCNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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